2,3,6-Trimethoxynaphthalene-1,4-dione

Description

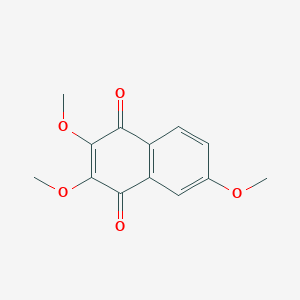

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trimethoxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-16-7-4-5-8-9(6-7)11(15)13(18-3)12(17-2)10(8)14/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUPODDBGOIXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(C2=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546047 | |

| Record name | 2,3,6-Trimethoxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62345-17-9 | |

| Record name | 2,3,6-Trimethoxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 2,3,6 Trimethoxynaphthalene 1,4 Dione and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2,3,6-trimethoxynaphthalene-1,4-dione is expected to be relatively simple, revealing key information about the proton environments. The structure contains three types of protons: those of the three methoxy (B1213986) groups and the three aromatic protons on the substituted benzene (B151609) ring.

Methoxy Protons (-OCH₃): Three distinct singlets are anticipated for the methoxy groups at positions C-2, C-3, and C-6. The protons of the methoxy groups at C-2 and C-3, being on the quinone ring, would likely appear in the range of δ 3.8-4.1 ppm. The methoxy group at C-6 on the aromatic ring would also produce a singlet, expected in a similar region, around δ 3.9 ppm.

Aromatic Protons: The benzene ring contains three protons at the C-5, C-7, and C-8 positions. Their chemical shifts and coupling patterns are diagnostic.

The proton at C-5 would likely appear as a doublet, influenced by the adjacent proton at C-6 (now substituted) and meta-coupled to the H-7 proton.

The proton at C-7 is expected to be a doublet of doublets, being coupled to both H-5 (meta-coupling) and H-8 (ortho-coupling).

The proton at C-8 would appear as a doublet due to ortho-coupling with H-7. These aromatic protons typically resonate in the δ 7.0-8.2 ppm region.

For comparison, the ¹H NMR data for a related compound, 2-(ethylamino)-3-bromo-naphthalene-1,4-dione, shows aromatic protons in the region of δ 7.75-8.05 ppm, which aligns with the expected values for the naphthalene-1,4-dione core. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3,6-Trimethoxynaphthalene-1,4-dione

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H-5 | 7.0 - 8.2 | d |

| Aromatic H-7 | 7.0 - 8.2 | dd |

| Aromatic H-8 | 7.0 - 8.2 | d |

| 2-OCH₃ | 3.8 - 4.1 | s |

| 3-OCH₃ | 3.8 - 4.1 | s |

| 6-OCH₃ | ~3.9 | s |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 2,3,6-trimethoxynaphthalene-1,4-dione, 13 distinct signals are expected (10 for the naphthalene (B1677914) core and 3 for the methoxy groups).

Carbonyl Carbons (C=O): The two carbonyl carbons of the quinone ring (C-1 and C-4) are the most deshielded and are expected to appear in the δ 180-185 ppm region. nih.gov

Aromatic and Quinone Carbons: The carbons of the naphthalene ring system will resonate in the δ 110-160 ppm range. Carbons bearing the methoxy groups (C-2, C-3, C-6) will be significantly shifted downfield. The quaternary carbons (C-4a, C-8a) typically appear in the δ 130-135 ppm range.

Methoxy Carbons (-OCH₃): The three methoxy carbons will produce signals in the upfield region of the spectrum, typically around δ 55-65 ppm. mdpi.com

Analysis of related 2-(n-alkylamino)-3-R-naphthalene-1,4-diones confirms that the carbonyl carbons C-1 and C-4 resonate at approximately δ 181 and δ 182 ppm, respectively, while other ring carbons appear between δ 110 and 150 ppm. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3,6-Trimethoxynaphthalene-1,4-dione

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 180 - 185 |

| C-4 (C=O) | 180 - 185 |

| C-2, C-3, C-6 | 140 - 160 |

| C-4a, C-8a | 130 - 135 |

| C-5, C-7, C-8 | 110 - 130 |

| Methoxy Carbons | 55 - 65 |

Two-Dimensional (2D) NMR Techniques for Structure Assignment

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity of the aromatic protons H-5, H-7, and H-8.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbons attached to H-5, H-7, and H-8, as well as the methoxy carbons to their respective methoxy protons.

Studies on similar naphthalene derivatives have utilized these 2D NMR techniques for complete structural assignment. nih.govresearchgate.net

Application of NMR for Metabolite Mixture Analysis

NMR spectroscopy is a powerful tool for analyzing complex mixtures without the need for extensive separation. In metabolomics, ¹H NMR can provide a snapshot of the metabolites present in a biological sample. If 2,3,6-trimethoxynaphthalene-1,4-dione were a component in a metabolite mixture, its characteristic signals, particularly the sharp singlets of the methoxy groups and the distinct aromatic proton patterns, could be identified and quantified. The non-destructive nature of NMR allows for the analysis of intact samples and the quantification of metabolites by integrating the area of their NMR signals relative to a known standard.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,3,6-trimethoxynaphthalene-1,4-dione would be dominated by absorptions from the carbonyl groups, the carbon-carbon double bonds of the rings, and the carbon-oxygen bonds of the methoxy groups.

C=O Stretching: The most prominent peaks in the spectrum would be due to the stretching vibrations of the two carbonyl groups in the quinone system. These are expected to cause a strong absorption in the range of 1650-1680 cm⁻¹.

C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic and quinone rings would produce absorptions in the 1580-1620 cm⁻¹ region.

C-O Stretching: The C-O bonds of the three methoxy groups would give rise to strong, characteristic bands. The aryl-alkyl ether linkage typically shows a strong asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹, while the C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for 2,3,6-Trimethoxynaphthalene-1,4-dione

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Quinone) | Stretching | 1650 - 1680 | Strong |

| C=C (Aromatic/Quinone) | Stretching | 1580 - 1620 | Medium-Strong |

| C-O (Aryl Ether) | Asymmetric Stretching | 1200 - 1275 | Strong |

| C-O (Alkyl Ether) | Symmetric Stretching | 1020 - 1075 | Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Weak-Medium |

| C-H (Methyl) | Stretching | 2850 - 2960 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The molecular formula of 2,3,6-trimethoxynaphthalene-1,4-dione is C₁₃H₁₂O₅, giving it a monoisotopic mass of 248.0685 g/mol .

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can aid in structural confirmation. The fragmentation of 2,3,6-trimethoxynaphthalene-1,4-dione would likely involve:

Loss of Methyl Radicals: A common fragmentation pathway for methoxy-substituted compounds is the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z 233.

Loss of Formaldehyde (B43269): Subsequent or alternative fragmentation could involve the loss of formaldehyde (CH₂O, 30 Da) from the methoxy groups.

Loss of Carbon Monoxide: Quinones are well-known to undergo retro-Diels-Alder reactions or lose molecules of carbon monoxide (CO, 28 Da) from the ring system upon ionization. A sequential loss of two CO molecules is a characteristic fragmentation for 1,4-quinones.

Therefore, the mass spectrum would be expected to show a strong molecular ion peak (M⁺•) at m/z 248, followed by significant fragment ions at m/z 233 (M-15), m/z 220 (M-28), m/z 218 (M-30), and m/z 192 (M-28-28), among others, corresponding to these fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For a molecule like 2,3,6-trimethoxynaphthalene-1,4-dione, a single-crystal X-ray diffraction study would reveal the planarity of the naphthalene-1,4-dione core, the orientation of the three methoxy substituent groups relative to the ring, and the packing of molecules within the crystal lattice.

Although specific crystallographic data for 2,3,6-trimethoxynaphthalene-1,4-dione is not presently published, the structure of a related compound, 2-methoxynaphthalene-1,4-dione, provides insight into the expected structural features. In this analogue, the naphthalene-1,4-dione unit is essentially co-planar. The oxygen and carbon atoms of the methoxy group also lie close to the plane of the naphthalene ring. researchgate.net It is anticipated that 2,3,6-trimethoxynaphthalene-1,4-dione would exhibit a similar planar core. Key points of interest in its crystal structure would be the torsion angles of the methoxy groups and the nature of any intermolecular interactions, such as C-H···O hydrogen bonds, which would influence the crystal packing.

Table 1: Representative Crystallographic Data for a Naphthoquinone Analog (2-Methoxynaphthalene-1,4-dione)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.904 (3) |

| b (Å) | 7.662 (6) |

| c (Å) | 28.81 (2) |

| β (°) | 93.562 (7) |

| Volume (ų) | 860.1 (12) |

| Z | 4 |

Data sourced from a study on 2-methoxynaphthalene-1,4-dione and is presented here as an illustrative example of the type of data obtained from X-ray crystallography. researchgate.net

Advanced Spectroscopic Modalities

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about a molecule's chemical structure and molecular vibrations. It is particularly sensitive to the vibrations of non-polar bonds and symmetric functional groups, making it complementary to infrared (IR) spectroscopy.

For 2,3,6-trimethoxynaphthalene-1,4-dione, the Raman spectrum would be dominated by characteristic vibrational modes of the naphthoquinone skeleton and the methoxy substituents. Key spectral regions of interest include:

1650-1700 cm⁻¹: This region would feature strong bands corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups of the quinone ring.

1550-1600 cm⁻¹: Bands in this area are typically assigned to the C=C stretching vibrations of the aromatic rings.

1200-1300 cm⁻¹: This region is characteristic for C-O stretching vibrations of the methoxy groups.

2800-3000 cm⁻¹: C-H stretching vibrations of the methyl groups and the aromatic ring would appear here.

Studies on other 1,4-naphthoquinone (B94277) derivatives show characteristic bands for the quinone and aromatic ring systems. researchgate.netnist.gov For instance, the neutral 1,4-naphthoquinone molecule exhibits prominent Raman bands at 1667 cm⁻¹ (C=O stretch) and 1599 cm⁻¹ (C=C stretch). researchgate.net The introduction of the three methoxy groups in 2,3,6-trimethoxynaphthalene-1,4-dione is expected to shift these frequencies and introduce new bands related to the C-O and O-CH₃ vibrations. The specific positions and intensities of these bands would serve as a unique fingerprint for the compound.

Table 2: Expected Characteristic Raman Bands for 2,3,6-Trimethoxynaphthalene-1,4-dione Based on Naphthoquinone Analogs

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretching | 1650 - 1700 |

| Aromatic Ring (C=C) Stretching | 1550 - 1600 |

| C-O-C Asymmetric Stretching (Methoxy) | 1230 - 1270 |

| C-O-C Symmetric Stretching (Methoxy) | 1020 - 1060 |

| Ring Breathing Modes | 700 - 850 |

This table is a projection based on data from various naphthoquinone and methoxy-substituted aromatic compounds. researchgate.netnist.govnist.gov

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 10 THz, or ~3 to 333 cm⁻¹), is a valuable tool for investigating low-frequency molecular motions. These motions include intermolecular vibrations, such as lattice phonons in a crystal, and large-amplitude intramolecular vibrations (torsional modes) of molecular subgroups.

For a crystalline sample of 2,3,6-trimethoxynaphthalene-1,4-dione, THz spectroscopy could provide insights into its solid-state dynamics. The THz spectrum would be expected to show distinct absorption peaks corresponding to:

Intermolecular Vibrations: These are collective motions of the molecules within the crystal lattice and are highly sensitive to the crystal packing and intermolecular forces.

Intramolecular Torsional Modes: Low-frequency vibrations such as the torsional (twisting) motions of the methoxy groups around the C-O bonds could be observed in this region.

Table 3: Potential Low-Frequency Vibrational Modes for 2,3,6-Trimethoxynaphthalene-1,4-dione Detectable by Terahertz Spectroscopy

| Type of Motion | Expected Frequency Range (THz) |

|---|---|

| Lattice Phonon Modes (Intermolecular) | < 2.0 |

| Methoxy Group Torsions (Intramolecular) | 1.5 - 4.0 |

| Ring Puckering/Deformation Modes | 2.0 - 5.0 |

This table provides an estimated range for the types of motions that could be probed, based on general findings for aromatic molecular solids.

Theoretical and Computational Investigations of 2,3,6 Trimethoxynaphthalene 1,4 Dione

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nlss.org.innih.gov DFT calculations are instrumental in determining the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules like 2,3,6-Trimethoxynaphthalene-1,4-dione.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can predict the structural parameters (bond lengths and angles) and the harmonic force fields of methoxy-substituted quinones. acs.orgresearchgate.net The orientation of the methoxy (B1213986) groups significantly influences these parameters. acs.org For the naphthoquinone core, DFT accurately reproduces geometric parameters, which can be validated against experimental data from X-ray diffraction. mdpi.comnih.gov

Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netnih.govsciencepublishinggroup.com For instance, a low energy gap indicates that the transition from HOMO to LUMO is highly feasible, making the compound suitable for various electronic applications. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) surface analysis, another DFT-based tool, helps to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. nih.govresearchgate.net Red regions on the MEP map denote areas with the most negative electrostatic potential, indicating sites prone to electrophilic attack, while blue regions represent the most positive potential, susceptible to nucleophilic attack. nih.gov This analysis is crucial for understanding intermolecular interactions and predicting reactive hotspots. nih.gov

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is essential for elucidating the complex reaction mechanisms involving naphthoquinones. DFT calculations are frequently used to explore the potential energy surfaces of reactions, identifying transition states and intermediates to determine the most favorable pathways. researchgate.net

For instance, studies on the [3+2] cycloaddition reactions, a common process for forming five-membered heterocyclic rings, utilize DFT to distinguish between concerted and stepwise mechanisms. researchgate.netresearchgate.net Analysis of the Global Electron Density Transfer (GEDT) can confirm the polar nature of a reaction and reveal the direction of electron flow. researchgate.net

The reactivity of naphthoquinones can also be explored through modeling their behavior as dienophiles or electrophiles. Computational investigations into the cycloaddition of o-benzonitriles with naphthoquinones have shown that the reaction proceeds through a concerted but asynchronous transition state. The regioselectivity of such reactions is governed by the electronic effects of the substituents on the naphthoquinone ring.

Furthermore, computational studies can model intramolecular redox reactions. For example, photoinduced reactions of naphthoquinone derivatives that lead to C–H bond oxygenation can be mechanistically detailed through computational analysis, providing insights into the substrate scope and reaction intermediates. researchgate.net These models are invaluable for predicting the outcomes of reactions and designing synthetic routes to novel functionalized naphthoquinones. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Naphthoquinones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities. researchgate.net This approach is widely used to design and predict the activity of new, more potent naphthoquinone derivatives, particularly for anticancer applications. researchgate.netnih.gov The fundamental principle is that differences in structural properties are responsible for variations in the biological activities of the compounds. researchgate.net By developing statistically reliable models, QSAR can guide the synthesis of novel compounds with improved pharmacological profiles. researchgate.netnih.gov

The predictive power of a QSAR model depends on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For the cytotoxic activity of 1,4-naphthoquinones, several classes of descriptors have been identified as crucial.

Commonly used standard descriptors include hydrophobicity (logP), electronic effects measured by half-wave potential (E I ½), and steric effects represented by molar refractivity (CMR). researchgate.net More complex models incorporate a wider range of descriptors derived from the molecular structure. Studies have shown that the potent anticancer activities of naphthoquinones are influenced by properties such as polarizability, van der Waals volume, mass, electronegativity, and dipole moment. elsevierpure.comnih.govnih.gov

The table below summarizes key descriptors found to be influential in QSAR models for predicting the cytotoxic activity of substituted naphthoquinones.

| Descriptor Class | Specific Descriptors | Description |

| Electronic | Half-wave potential (E I ½), E1e (WHIM descriptor/electronegativity), Dipole, EEig15d | Related to the molecule's ability to participate in redox reactions and electrostatic interactions. researchgate.netelsevierpure.comnih.gov |

| Steric/Topological | Molar refractivity (CMR), GATS5v, GATS6v, Mor16v (van der Waals volume), SHP2 (Shape Profile Index), RCI (Ring Complexity Index) | Describe the size, shape, and volume of the molecule, which are critical for receptor binding. researchgate.netelsevierpure.comnih.gov |

| Hydrophobicity | ClogP | Measures the lipophilicity of the compound, affecting its ability to cross cell membranes. researchgate.net |

| Thermodynamic | G1m (Mass) | Relates to the overall size and mass of the molecule. elsevierpure.comnih.gov |

| Information Content | ECI, FC, MG | These descriptors have been identified as important for the cytotoxic activities of 1,4-Naphthoquinones against L1210 cells. researchgate.net |

| 2D-Autocorrelation | MATS3p, BELp8 (Polarizability) | These descriptors were found to effectively model the cytotoxicity of naphthoquinone esters. elsevierpure.comnih.govnih.gov |

These descriptors are used in algorithms like Multiple Linear Regression (MLR) to build predictive QSAR models. elsevierpure.comnih.gov

A primary application of validated QSAR models is the virtual screening and prediction of biological activity for novel, yet-to-be-synthesized compounds. nih.gov This in silico approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

Researchers have successfully used QSAR models to guide the design of new sets of structurally modified naphthoquinones. elsevierpure.comnih.gov For example, after building a reliable model, one study virtually constructed an additional 248 modified compounds and predicted their anticancer activities, highlighting the most promising structures for future development. elsevierpure.comnih.gov Similarly, another study designed and predicted the activities of novel 1,4-naphthoquinone-based sulfonamides, suggesting specific compounds for further investigation as anticancer and antimalarial agents. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide even more detailed insights by creating 3D contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions. nih.gov A CoMFA model for naphthoquinone derivatives against a colorectal cancer cell line allowed researchers to propose five new compounds with a predicted twofold higher anti-proliferative activity. nih.govmdpi.com These predictive capabilities demonstrate the power of QSAR in the rational design of new therapeutic agents. researchgate.netmdpi.com

Analysis of Substituent Effects on Reactivity and Stability

The substituents attached to the naphthoquinone core play a determinative role in modulating the molecule's electronic structure, stability, and chemical reactivity. sciencepublishinggroup.com Methoxy groups (-OCH₃), as present in 2,3,6-Trimethoxynaphthalene-1,4-dione, are of particular interest due to their strong electron-donating nature.

Substituents alter physicochemical features such as molecular hardness, global softness, electrophilicity indexes, and electrostatic potential. sciencepublishinggroup.com Electron-donating groups, like methoxy, generally increase the electron density of the aromatic ring system. This can stabilize reactive intermediates, such as quinone methides, which are electron-deficient. acs.org Conversely, electron-withdrawing groups are destabilizing. acs.org The position of the substituent is also critical; for example, the site of substitution within a quinone methide adduct plays a significant role in its stability. acs.org

In the context of reactivity, the presence of methoxy groups can influence the regioselectivity of reactions. For example, in photo-addition reactions between 2-methoxynaphthalene (B124790) and acrylonitrile, the methoxy group directs the cycloaddition. cdnsciencepub.com The electronic properties conferred by substituents are also key to the biological activity of naphthoquinones. Phenylamino (B1219803) substitution in the naphthoquinone nucleus, for instance, has been shown to be important for selective anticancer activity. mdpi.com Computational studies allow for a systematic investigation of these substituent effects, correlating changes in electronic structure with reactivity and biological function, which is essential for tuning the properties of active sites in substituted aromatic compounds. sciencepublishinggroup.com

Investigation of Tautomeric Equilibria in Naphthoquinone Systems

Tautomerism, the interconversion of structural isomers, is a key phenomenon in many heterocyclic and quinone systems, often involving the migration of a proton. In naphthoquinones, particularly those bearing hydroxyl (-OH) substituents, keto-enol tautomerism is common and can significantly affect the compound's chemical and photophysical properties.

For instance, 2-hydroxy-1,4-naphthoquinone (B1674593) can exist in equilibrium with its tautomer, 4-hydroxy-1,2-naphthoquinone. Computational studies using DFT can be employed to evaluate the relative stabilities of these tautomers. ias.ac.in Such calculations have shown that for 2-hydroxy-4-naphthoquinone-1-oxime derivatives, the tautomer with an intramolecular hydrogen bond between the 2-hydroxyl group and the oxime nitrogen is significantly more stable than its alternative form. ias.ac.in

While 2,3,6-Trimethoxynaphthalene-1,4-dione itself does not possess hydroxyl groups capable of typical keto-enol tautomerism, related systems provide insight. Studies on hydroxy- and methoxy-substituted o-quinone methides reveal competing reaction pathways of hydration versus tautomerization. nih.gov The hydroxy-substituted variant decays via both hydration and tautomerization, whereas the methoxy-substituted analog primarily undergoes hydration. nih.gov This highlights how the nature of the substituent (hydroxyl vs. methoxy) dictates the reactivity and potential for tautomerization. Understanding these equilibria is crucial, as different tautomers can exhibit distinct biological activities and participate in different reaction pathways. The reversible isomerization process, sometimes induced by light (phototautomerism), makes these molecules candidates for development as molecular switches. beilstein-journals.orgbeilstein-journals.org

Peri-Effect Considerations in Highly Substituted Naphthalene (B1677914) Systems

In the realm of theoretical and computational chemistry, the study of highly substituted naphthalene systems, such as 2,3,6-Trimethoxynaphthalene-1,4-dione, reveals intricate stereochemical interactions that significantly influence molecular geometry and reactivity. A key factor in these systems is the "peri-effect," a term used to describe the steric and electronic interactions between substituents located at adjacent positions on the naphthalene core, particularly the 1,8 and 4,5 positions. While 2,3,6-Trimethoxynaphthalene-1,4-dione does not have substituents at the classic 1,8- peri-positions, significant steric strain can arise from the interactions between substituents on the C4 and C5 positions, which are also in close proximity, leading to analogous distortive effects on the naphthalene framework.

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the geometric and energetic consequences of these steric pressures. In polysubstituted naphthalenes, significant steric repulsion between adjacent substituents can force them out of the plane of the aromatic ring to alleviate strain. nih.gov This distortion from planarity has profound implications for the molecule's electronic properties, as it can disrupt π-system conjugation, thereby affecting reactivity and spectroscopic characteristics. kiku.dk

For a molecule like 2,3,6-Trimethoxynaphthalene-1,4-dione, the methoxy groups at the C2, C3, and C6 positions, along with the dione (B5365651) functionality at C1 and C4, create a crowded steric environment. The interaction between the C4-carbonyl oxygen and a substituent or hydrogen at the C5 position is a critical consideration. Theoretical calculations on related substituted naphthalene systems have demonstrated that such steric crowding leads to measurable deviations from an idealized planar geometry. researchgate.net These distortions are often quantified by examining key dihedral angles and bond lengths, which can be calculated with a high degree of accuracy using modern computational methods.

The following table presents hypothetical DFT-calculated geometric parameters for 2,3,6-Trimethoxynaphthalene-1,4-dione, illustrating the potential impact of peri-like steric interactions. These values are representative of what would be expected from computational analysis and serve to highlight the structural consequences of substituent crowding.

Table 4.6.1: Calculated Geometric Parameters Illustrating Peri-Effect Considerations

| Parameter | Idealized Value (sp² hybrid) | Calculated Value (DFT) | Deviation |

|---|---|---|---|

| C4-C5 Bond Length (Å) | 1.40 | 1.42 | +0.02 |

| C3-C4-C10-C5 Dihedral Angle (°) | 0 | 5.2 | +5.2 |

| O(C4)-C4-C5-H(C5) Dihedral Angle (°) | 0 | 8.5 | +8.5 |

These hypothetical data illustrate that steric hindrance can lead to an elongation of the C4-C5 bond and a twisting of the naphthalene backbone, as indicated by the non-zero dihedral angles. The out-of-plane deviation of the methoxy group at C3 further underscores the molecule's strategy to minimize repulsive interactions between the bulky substituent and the adjacent carbonyl group.

In addition to geometric distortions, the peri-effect can also influence the energetic landscape of the molecule. The energetic cost of these distortions, often referred to as strain energy, can be quantified through computational analysis. This strain energy can impact the molecule's thermodynamic stability and its kinetic reactivity in chemical transformations. For instance, steric hindrance can influence the accessibility of reactive sites to incoming reagents.

Research on Biological Activities and Mechanistic Insights in Vitro Studies

Anticancer Activity Research of Polymethoxylated Naphthalene-1,4-diones

The core of research into polymethoxylated naphthalene-1,4-diones lies in their ability to inhibit the growth of cancer cells. This has been explored through direct cytotoxicity evaluations and detailed structure-activity relationship analyses to determine the key chemical features responsible for their efficacy.

Naphthoquinone derivatives have been evaluated for their cytotoxic effects against a variety of human tumor cell lines. tubitak.gov.trnih.gov For instance, the cytotoxic activity of several analogues has been demonstrated in breast cancer cell lines (MCF-7), human cervical carcinoma cells (HeLa), and human lung carcinoma cells (A549). The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that causes the death of 50% of the cells, is a key metric in these evaluations. nih.gov A lower IC50 value indicates a more potent cytotoxic substance. nih.gov

While specific data for 2,3,6-trimethoxynaphthalene-1,4-dione is limited in the provided search results, studies on related methoxylated naphthoquinones illustrate the potential of this class of compounds. For example, 6,7-dimethoxydunnione, a related compound, displayed cytotoxic activity against various tumor cell lines, including prostate (PC3), melanoma (SKMEL 103), and cervix (HeLa) cancer cells, with IC50 values ranging from 4.47 to 26.2 µmol L-1. researchgate.net Notably, it was inactive against normal 3T3 fibroblast cells, suggesting a degree of selectivity for cancer cells. researchgate.net Another related compound, 2-methoxy-1,4-naphthoquinone (MNQ), has also been shown to be cytotoxic towards various cancer cell lines and can inhibit the invasion and migration of metastatic breast cancer cells (MDA-MB-231). researchgate.net

Table 1: In Vitro Cytotoxicity of Selected Methoxylated Naphthoquinone Analogues

The naphthoquinone scaffold itself is a privileged structure in medicinal chemistry, known for its presence in established chemotherapy drugs like doxorubicin (B1662922). nih.gov Modifications to this core structure, such as the addition of methoxy (B1213986) groups, can significantly alter the compound's biological profile. nih.gov Studies indicate that the presence and positioning of methoxy groups play a crucial role in the anticancer activity of various compounds. nih.govqu.edu.qa For example, in a study of different analogues, a compound with three methoxy groups exhibited greater cytotoxicity and a more significant antimigration effect against A549 lung cancer cells compared to analogues with fewer methoxy groups. nih.gov This highlights the importance of methoxylation in enhancing the antimetastatic and antiproliferative properties of these compounds. nih.gov

The number and position of methoxy groups on the naphthoquinone ring are critical determinants of biological efficacy. nih.gov The addition of methoxy groups can influence the molecule's lipophilicity, electronic properties, and steric profile, all of which affect how it interacts with biological targets.

Research has shown that the specific placement of methoxy groups can lead to significant differences in activity. For instance, an analysis of pyrimido[4,5-c]quinolin-1(2H)-one derivatives found that 2-methoxy and 2,4-dimethoxy substitutions enhanced antimigratory activity. qu.edu.qa Similarly, 3,4,5-trimethoxy substitutions also significantly improved antimigratory effects. qu.edu.qa Conversely, in some flavonoid structures, a high number of methoxy substituents in the absence of a polar region can suppress the cytotoxic effect. mdpi.com This demonstrates that a precise balance of lipophilic and polar characteristics, dictated by the number and location of methoxy groups, is essential for optimal anticancer activity. mdpi.com

Mechanistic Studies of Cytotoxic Action

Understanding the mechanisms by which 2,3,6-trimethoxynaphthalene-1,4-dione and its analogues exert their cytotoxic effects is crucial for their development as therapeutic agents. Key mechanisms identified include the disruption of unique cancer cell metabolic pathways and the induction of oxidative stress.

A hallmark of many cancer cells is their altered glucose metabolism, known as the "Warburg effect". nih.gov This phenomenon describes the tendency of cancer cells to primarily metabolize glucose through aerobic glycolysis, converting it to lactate (B86563) even when oxygen is plentiful. nih.govnih.gov While less efficient for ATP production than oxidative phosphorylation, this metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation. nih.gov

Naphthoquinones have been identified as molecules that can disrupt the Warburg effect, offering a potential avenue for selective cytotoxicity against cancer cells. nih.gov Some naphthoquinone analogues have been shown to alter cellular glucose metabolism by increasing the cellular oxygen consumption rate. nih.gov This forces a shift away from glycolysis and towards glucose oxidation, which in turn can induce necrosis in cancer cells. nih.gov Targeting this unique metabolic dependency in tumors is a promising strategy for developing new anticancer therapies with potentially fewer side effects compared to conventional chemotherapy. nih.gov

A primary mechanism of cytotoxicity for many naphthoquinone derivatives is the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules, such as superoxide (B77818) and peroxide, that can cause significant damage to cellular components like DNA, proteins, and lipids when present in excess. nih.govresearchgate.net

Cancer cells often have a higher baseline level of endogenous ROS compared to normal cells due to their increased metabolic rate. nih.gov While they also have enhanced antioxidant systems to manage this stress, this leaves them more vulnerable to further increases in ROS. nih.gov Naphthoquinones can undergo redox cycling within the cell, a process that transfers electrons and leads to the formation of ROS. nih.govmdpi.com This induced surge in ROS can overwhelm the cancer cell's antioxidant capacity, leading to oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death). nih.gov The ability of naphthoquinones to selectively increase ROS to lethal levels in cancer cells, which are already under oxidative stress, is a key aspect of their anticancer potential. nih.gov

Potential Target Identification (e.g., Keap1)

One of the key cellular targets for naphthoquinones appears to be the Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a crucial regulator of the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that orchestrates the cellular antioxidant response. researchgate.netnih.gov Under normal conditions, Keap1 targets Nrf2 for degradation, keeping its levels low. nih.gov However, in the presence of oxidative stress or certain electrophilic compounds, this interaction is disrupted.

Research suggests that 1,4-naphthoquinone (B94277) can induce the glutathionylation of Keap1. researchgate.netnih.gov This modification of Keap1 leads to the activation of the Nrf2 pathway. researchgate.net Molecular docking studies have further indicated that 1,4-naphthoquinone may disrupt the Keap1-Nrf2 interaction by directly blocking the binding site for Nrf2 on the Keap1 protein. researchgate.netnih.gov This disruption allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes, which may also play a role in modulating inflammatory and immune responses. researchgate.netnih.gov

Induction of Apoptotic Pathways (General Mechanism for Naphthoquinones)

Naphthoquinones are well-documented inducers of apoptosis, a form of programmed cell death, through various mechanisms. nih.govnih.gov A primary mechanism involves the generation of reactive oxygen species (ROS) through redox cycling, which creates a state of oxidative imbalance within cancer cells. nih.gov This oxidative stress can lead to several downstream events that trigger apoptosis.

Key mechanisms for apoptosis induction by naphthoquinones include:

DNA Damage : The generation of ROS can cause breaks in DNA strands. mdpi.comnih.gov The cellular response to significant DNA damage can initiate apoptosis. nih.govnih.gov

Mitochondrial Pathway : Naphthoquinones can alter the mitochondrial membrane potential, leading to the opening of the mitochondrial permeability transition pore. nih.gov This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases (such as caspase-9 and caspase-3), the key executioner enzymes of apoptosis. nih.govwikipedia.orgmdpi.com

Bcl-2 Family Modulation : The activity of these compounds can be mediated by their ability to regulate proteins in the Bcl-2 family. nih.govnih.gov For instance, some naphthoquinones have been shown to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins such as Bax and Bak, thereby tipping the cellular balance towards apoptosis. nih.gov

Inhibition of Topoisomerases : Certain naphthoquinones can inhibit DNA topoisomerases, enzymes critical for managing the topology of DNA during replication and transcription. mdpi.comnih.gov Interfering with their function can lead to DNA damage and subsequently trigger apoptosis. nih.gov

Antimicrobial Activity Investigations of Naphthalene-1,4-dione Derivatives

Naphthalene-1,4-dione and its derivatives have demonstrated a broad spectrum of antimicrobial activities. mdpi.com

Antifungal Properties

Derivatives of naphthalene-1,4-dione have shown notable antifungal properties against a range of pathogenic fungi. nih.gov Studies have evaluated their efficacy against species such as Candida and Aspergillus niger. nih.govresearchgate.net For example, a series of 3-arylamino-5-methoxy-naphthalene-1,4-diones exhibited potent antifungal activity. nih.gov Research has indicated that the primary antifungal mechanism for some derivatives, like 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ), may involve the disruption of fungal membrane permeability, leading to the leakage of essential cellular components like nucleotides. nih.gov

One study identified 2,3-DBNQ as a highly effective antifungal agent, with potent activity at concentrations between 1.56 and 6.25 μg/mL against various fungal isolates. nih.gov

Antibacterial and Antimycobacterial Activities

Numerous naphthalene-1,4-dione derivatives have been synthesized and tested, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Many of these compounds show strong antibacterial properties, particularly towards Staphylococcus aureus. researchgate.net The mechanism of antibacterial action for 1,4-naphthoquinones can involve the generation of ROS, leading to apoptotic-like cell death in bacteria.

Furthermore, this class of compounds has been investigated for its potent antimycobacterial effects. nih.gov Several derivatives have demonstrated significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains. nih.govresearchgate.net

Below is a table summarizing the minimum inhibitory concentration (MIC) values for selected naphthalene-1,4-dione derivatives against M. tuberculosis H37Rv.

| Compound | MIC (µg/mL) | Growth Inhibition (%) |

| Derivative 7 | 3.13 | 99% |

| Derivative 8 | 3.13 | 99% |

| Derivative 10 | 3.13 | 99% |

| Derivative 1 | 3.13 | 96-98% |

| Derivative 3 | 3.13 | 96-98% |

| Derivative 18 | 3.13 | 96-98% |

| Data sourced from a study on naphthalene-1,4-dione derivatives against M. tb H37Rv strain. nih.gov |

Anti-inflammatory Properties (General for Naphthoquinones)

Naphthoquinones are recognized for their anti-inflammatory properties, which are exerted through multiple mechanisms. mdpi.comacs.org These compounds can inhibit the production of key pro-inflammatory mediators. acs.orgnih.gov For instance, 1,4-naphthoquinone has been shown to potently suppress the production and secretion of pro-inflammatory cytokines such as IL-8, IL-6, IL-1β, and TNF-α in macrophages. acs.org

The anti-inflammatory action can be linked to the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Some synthetic 1,4-naphthoquinones have also been found to decrease the activity of the COX-2 enzyme and reduce the release of TNF-α and IL-1β by blocking P2X7 purinergic receptors, which play a role in cellular immunity and inflammation. mdpi.comresearchgate.net Furthermore, the ability of naphthoquinones to modulate the Keap1/Nrf2 pathway, as discussed earlier, also contributes to their anti-inflammatory effects by boosting the cell's antioxidant defenses. researchgate.netnih.gov

Antimalarial and Antiviral Properties (General for Naphthoquinones)

The therapeutic potential of naphthoquinones extends to parasitic and viral infections. mdpi.com

Antimalarial Activity: Naphthoquinones, such as atovaquone, are effective antimalarial agents. nih.govjst.go.jp Their mechanism of action often involves targeting the parasite's mitochondrial electron transport chain. nih.govmdpi.com Atovaquone, for example, acts as a ubiquinone analog and inhibits complex III of the electron transport chain, disrupting the parasite's energy metabolism. mdpi.com Another mechanism involves acting as redox-cyclers. In the presence of NADPH-dependent glutathione reductase, they can generate reactive oxygen species, creating a highly oxidative environment that is detrimental to the malaria parasite, Plasmodium falciparum. nih.govresearchgate.net

Antiviral Activity: Naphthoquinone derivatives have also demonstrated a range of antiviral activities. nih.gov They have been shown to be effective against several viruses, including herpes simplex virus type 1 (HSV-1). nih.govacs.orgnih.gov For instance, 2-aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives have been identified to have significant inhibitory activity against HSV-1. nih.gov One synthetic naphthoquinone, 2-hydroxy-3-(2-thienyl)-1,4-naphthoquinone, was found to inhibit HSV-1 replication, with its antiviral action linked to the inhibition of the Na+, K+ ATPase enzyme. acs.org

Natural Occurrence and Biosynthetic Pathways of Polymethoxylated Naphthoquinones

Isolation of Related Natural Products (e.g., Tricrozarin B from Sea Urchins)

The marine environment, particularly sea urchins, is a rich source of bioactive compounds, including various naphthoquinones. nih.gov These organisms utilize such chemicals for defense and have been a focal point for the discovery of novel natural products. nih.gov Among the notable compounds isolated is Tricrozarin B, an antitumor naphthazarin derivative. acs.org

Sea urchins are known to produce pigments, often referred to as spinochromes, which are derivatives of juglone (B1673114) and naphthazarin. researchgate.net These pigments are typically located in granules and are associated with minerals and proteins. researchgate.net The isolation process for these compounds often involves extraction with organic solvents, sometimes acidified to release the pigments from their complexed state. researchgate.net For example, the isolation of echinamines A and B, the first aminated hydroxynaphthazarins, from the sea urchin Scaphechinus mirabilis involved extraction with ethanol (B145695) containing sulfuric acid. researchgate.net

The study of sea urchin species has led to the identification of a variety of these compounds, highlighting the biodiversity of chemical structures within this class. The presence of these compounds underscores the importance of marine invertebrates as a source for novel chemical entities with potential pharmacological applications. nih.gov

Postulated Biosynthetic Routes to Polymethoxylated Naphthoquinone Scaffolds

The biosynthesis of the 1,4-naphthoquinone (B94277) core, the foundational structure for polymethoxylated derivatives, is understood to proceed through several key pathways. One of the primary routes in plants and some microorganisms is the shikimate pathway. scienceopen.com This pathway provides the precursor o-succinylbenzoic acid (OSB), which is a key intermediate. nih.gov

The formation of the naphthoquinone scaffold from chorismate, a central molecule in the shikimate pathway, involves a series of enzymatic steps. Chorismate is first isomerized to isochorismate. nih.gov Subsequent reactions lead to the formation of OSB, which is then activated to OSB-CoA. nih.gov Cyclization of OSB-CoA followed by dehydrogenation ultimately yields 1,4-dihydroxy-2-naphthoic acid (DHNA). nih.gov

From DHNA, the pathway can branch to produce a variety of naphthoquinones. nih.gov The introduction of methoxy (B1213986) groups to the naphthoquinone scaffold is a subsequent modification, likely catalyzed by O-methyltransferases. These enzymes transfer a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the aromatic ring. The specific positioning of the methoxy groups in compounds like 2,3,6-Trimethoxynaphthalene-1,4-dione would be determined by the regioselectivity of these methyltransferases.

Another potential biosynthetic origin for some naphthoquinones is the polyketide pathway. In this route, simple acyl-CoA precursors are sequentially condensed by polyketide synthases to build the carbon framework. nih.gov While the shikimate pathway is more commonly associated with simple naphthoquinones in plants, the polyketide pathway is a significant source of aromatic compounds in fungi and bacteria. nih.gov

| Pathway | Key Precursor(s) | Key Intermediates | Final Core Structure |

| Shikimate Pathway | Chorismate | o-Succinylbenzoic acid (OSB), 1,4-Dihydroxy-2-naphthoic acid (DHNA) | 1,4-Naphthoquinone |

| Polyketide Pathway | Acyl-CoA units | Polyketide chain | 1,4-Naphthoquinone |

Enzymatic Mechanisms in Naphthoquinone Biosynthesis

The biosynthesis of naphthoquinones is orchestrated by a series of specific enzymes that catalyze each step of the pathway. In the shikimate pathway leading to naphthoquinones, isochorismate synthase plays a crucial role in the initial conversion of chorismate. nih.gov

Following the formation of the core naphthoquinone structure, modifying enzymes introduce further chemical diversity. Hydroxylases, such as cytochrome P450s or 2-oxoglutarate/Fe(II)-dependent dioxygenases, are likely responsible for introducing hydroxyl groups onto the aromatic ring, which can then be methylated. nih.gov

Laccases, a type of oxidase, have also been implicated in the modification of naphthoquinones. researchgate.net These enzymes can catalyze oxidation reactions, which may be involved in the final steps of biosynthesis or in the subsequent transformation of the naphthoquinone molecule. researchgate.net For instance, the oxidation of a 1,4-naphthohydroquinone to a 1,4-naphthoquinone is a key step that can be enzyme-catalyzed. researchgate.net

The radical S-Adenosylmethionine (SAM) enzyme MqnC is involved in an alternative menaquinone biosynthetic pathway, catalyzing the conversion of dehypoxanthine futalosine (B117586) to its cyclic form, showcasing the diverse enzymatic strategies employed in the broader biosynthesis of quinones. tamu.edu

| Enzyme Class | Function | Example Reaction |

| Isochorismate Synthase | Isomerization | Chorismate to Isochorismate nih.gov |

| O-Methyltransferase | Methyl group transfer | Hydroxynaphthoquinone to Methoxynaphthoquinone |

| Hydroxylase (e.g., P450) | Hydroxylation | Addition of -OH group to the naphthoquinone ring nih.gov |

| Laccase | Oxidation | 1,4-Naphthohydroquinone to 1,4-Naphthoquinone researchgate.net |

| MqnC (Radical SAM enzyme) | Cyclization | Dehypoxanthine futalosine to cyclic dehypoxanthine futalosine tamu.edu |

Development and Design of 2,3,6 Trimethoxynaphthalene 1,4 Dione Derivatives and Analogues

Structural Modification Strategies for Enhanced Biological Activity

The biological profile of naphthoquinone derivatives can be significantly altered through strategic structural modifications. Key factors that influence activity include the compound's lipophilicity and the specific nature of the functional groups attached to the naphthoquinone backbone. nih.gov By systematically varying these features, chemists can fine-tune the molecule's interaction with biological targets.

The incorporation of nitrogen- and sulfur-containing moieties into the 1,4-naphthoquinone (B94277) nucleus is a widely explored strategy to amplify biological activity. researchgate.net These functional groups can modulate the electronic properties of the quinone system and provide new points of interaction with target biomolecules.

Amino-1,4-naphthoquinones (ANQs) are synthesized through methods like the Michael addition of amines to the parent 1,4-naphthoquinone. researchgate.net A variety of N,S-substituted naphthoquinone analogues have been synthesized by reacting aminonaphthoquinone precursors with mercaptans, such as allyl mercaptan. researchgate.net For example, novel sulfanyl-substituted amino 1,4-naphthoquinone derivatives have been created by first reacting 2,3-dichloro-1,4-naphthoquinone with dimethoxy-substituted phenylamines, followed by nucleophilic substitution with various alkyl mercaptans (e.g., ethyl, propyl, and pentyl mercaptan). researchgate.net This approach yields compounds with both amino and thioether groups on the quinone ring, which can influence their bioactivity. researchgate.net The introduction of these groups is a key step in creating diverse libraries of compounds for biological screening. researchgate.netnih.gov

| Precursor Compound | Reactant | Resulting Analogue |

|---|---|---|

| 2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione | Allyl Mercaptan | 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione |

| 2-chloro-3-(4-(2-fluorophenyl)piperazin-1-yl)naphthalene-1,4-dione | Allyl Mercaptan | 2-(allylthio)-3-(4-(2-fluorophenyl)piperazin-1-yl)naphthalene-1,4-dione |

| 2-(4-benzylpiperidin-1-yl)-3-chloronaphthalene-1,4-dione | Allyl Mercaptan | 2-(allylthio)-3-(4-benzylpiperidin-1-yl)naphthalene-1,4-dione |

| 2-(4-chlorophenylamino)-3-chloronaphthalene-1,4-dione | Allyl Mercaptan | 2-(4-chlorophenylamino)-3-(allylthio)naphthalene-1,4-dione |

Glycosylation, the attachment of carbohydrate moieties to the naphthoquinone scaffold, represents another important modification strategy. Carbohydrates play crucial roles in numerous biological processes, and their incorporation can improve the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability. researchgate.net

The development of glycomimetics, or carbohydrate analogues, is a key area of research. researchgate.net Thioglycosides, which are sugar analogues containing a sulfur atom, are of particular interest. The 2-mercapto group in these compounds can enhance interactions with biological targets like enzymes, potentially leading to improved antibiotic or anti-cancer characteristics. researchgate.net The synthesis of naphthoquinone thioglycosides provides a pathway to novel compounds with potentially enhanced pharmacodynamic and pharmacokinetic properties. researchgate.net

The biological activity of naphthoquinones is highly dependent on the types of substituents on the core structure. nih.govresearchgate.net A wide array of analogues has been synthesized by introducing different functional groups, including halogens (chloro, bromo), alkyl chains, and aryl groups, to probe structure-activity relationships (SAR). researchgate.netcore.ac.uk

Studies have shown that halogenated derivatives of 1,4-naphthoquinone can exhibit strong biological activity. researchgate.net For instance, the introduction of phenylamino (B1219803) and 4-hydroxyphenylamino substituents has been found to be critical for anticancer and anti-metastatic activity in certain derivatives. mdpi.com Similarly, modifications involving the addition of allyl groups, often through reactions with reagents like allyl mercaptan, have been used to create novel analogues. researchgate.net The systematic variation of these substituents is a cornerstone of medicinal chemistry efforts to optimize the therapeutic potential of the naphthoquinone scaffold. nih.govnih.gov

Scaffold Hybridization and Novel Naphthoquinone Conjugates

Molecular hybridization is a rational design strategy that involves covalently linking two or more distinct pharmacophores (bioactive molecular fragments) to create a single hybrid molecule. mdpi.comnih.gov This approach aims to produce compounds with improved affinity, better efficacy, or a novel mechanism of action, potentially by interacting with multiple biological targets. nih.govresearchgate.net The naphthoquinone moiety is considered an excellent template for designing such hybrids due to its inherent bioactivity. mdpi.comnih.gov

This strategy has been successfully applied to create novel anticancer agents. mdpi.comresearchgate.net For example, naphthoquinone scaffolds have been hybridized with other biologically active structures such as podophyllotoxin, a well-known cytotoxic agent. rsc.org The resulting podophyllotoxin-naphthoquinone hybrids have demonstrated potent cytotoxic profiles against various cancer cell lines. rsc.org The goal of this approach is to leverage the properties of each component to develop safer and more effective therapeutics. mdpi.comresearchgate.net

Rational Design Principles for Targeting Specific Biological Pathways

The development of modern naphthoquinone derivatives is increasingly guided by rational design principles, often aided by computational techniques. researchgate.netrsc.org This approach focuses on creating molecules that selectively interact with specific biological targets, such as enzymes or signaling proteins, that are implicated in disease pathways. mdpi.comnih.gov

One such target is the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. Researchers have designed and synthesized naphthoquinone derivatives specifically to inhibit PI3K, using molecular docking and pharmacophore analysis to guide the structural design. nih.gov In one study, a series of derivatives was developed, and compound 12 (1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-4-oxo-4-((4-phenoxyphenyl)amino) butanoate) was identified as a potent agent against gastric cancer cells, acting by inducing apoptosis and autophagy through regulation of the PI3K pathway. nih.gov

Another key target is the proteasome, an enzymatic complex involved in protein degradation that is crucial for cancer cell survival. nih.gov A series of amino acid derivatives linked to a 2-chloronaphthoquinone pharmacophore were designed as proteasome inhibitors. The design involved varying the amino acid, the length and flexibility of a diamine spacer, and the nature of an aromatic group to optimize interaction with the proteasome's catalytic subunits. nih.gov Similarly, other research has focused on designing naphthoquinone derivatives to target cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. mdpi.com Molecular modeling studies have been used to identify how these compounds interact with the active site of COX-2, providing a basis for further optimization. mdpi.com These examples highlight the power of target-based rational design in developing new naphthoquinone-based therapeutic candidates. rsc.orgresearchgate.net

Conclusion and Future Research Directions

Summary of Current Research Status on 2,3,6-Trimethoxynaphthalene-1,4-dione

A comprehensive review of the scientific literature reveals that 2,3,6-Trimethoxynaphthalene-1,4-dione is a sparsely studied compound. There is a notable lack of dedicated research concerning its synthesis, biological activities, and potential therapeutic applications. While the broader class of naphthoquinones is the subject of extensive investigation, this specific trimethoxy-substituted derivative remains largely uncharacterized.

The existing research on related methoxylated naphthoquinones provides a basis for inferring its potential properties. For instance, various methoxy-containing naphthoquinones have demonstrated significant biological activities, including cytotoxic effects against cancer cell lines. nih.gov The substitution pattern of methoxy (B1213986) groups on the naphthoquinone scaffold is known to critically influence the compound's biological efficacy and mechanism of action. However, without direct experimental evidence, the specific attributes of 2,3,6-Trimethoxynaphthalene-1,4-dione can only be hypothesized. The current research status, therefore, is best described as nascent, highlighting a significant gap in the field of medicinal chemistry and pointing towards an opportunity for novel investigation.

Emerging Methodologies in Naphthoquinone Research

The study of naphthoquinones is continuously evolving, driven by technological and methodological advancements that allow for more efficient synthesis, detailed analysis, and comprehensive biological evaluation. These emerging methodologies are pivotal for accelerating the discovery and development of new naphthoquinone-based therapeutic agents.

Key advancements include novel synthetic strategies that offer improved yields and sustainability. researchgate.net In the realm of biological evaluation, high-throughput screening and the use of 3D cell culture models, such as spheroids, are providing more physiologically relevant data on the efficacy of these compounds. mdpi.com Furthermore, the integration of computational tools has revolutionized the initial stages of drug discovery.

Table 1: Emerging Methodologies in Naphthoquinone Research

| Methodology Category | Specific Technique/Approach | Description and Application |

| Computational Chemistry & In Silico Analysis | Molecular Docking & Dynamics | Predicts binding affinities and interactions between naphthoquinones and biological targets, guiding rational drug design. |

| ADMET Prediction | (Absorption, Distribution, Metabolism, Excretion, Toxicity) Computationally assesses the drug-like properties of novel derivatives to identify candidates with favorable pharmacokinetic profiles early in development. nih.gov | |

| Density Functional Theory (DFT) | Determines the electronic structure characteristics of naphthoquinone derivatives, which can be correlated with their cytotoxic activity. | |

| Advanced Synthesis & Functionalization | One-Pot Synthesis | Streamlines the production of substituted naphthoquinones from simple precursors like hydroquinone, improving efficiency. researchgate.net |

| Microwave and Ultrasound-Assisted Synthesis | Utilizes alternative energy sources to accelerate reaction times and often improve yields in the synthesis of naphthoquinone derivatives. | |

| Click Chemistry (e.g., SuFEx) | Employs highly efficient and specific reactions to functionalize the naphthoquinone scaffold, enabling the creation of diverse chemical libraries for screening. | |

| Modern Biological & Analytical Techniques | 3D Spheroid Cancer Models | Offers a more accurate in vitro representation of solid tumors compared to traditional 2D cell cultures for testing anticancer activity. mdpi.com |

| High-Throughput Screening (HTS) | Enables the rapid screening of large libraries of naphthoquinone compounds to identify hits with desired biological activity. | |

| Electrochemical Analysis | Provides new analytical methods for the determination and study of the redox properties of newly synthesized naphthoquinone derivatives. |

Future Prospects for Novel Drug Lead Discovery and Mechanistic Elucidation

The naphthoquinone scaffold is recognized as a "privileged structure" in medicinal chemistry, signifying its potential as a foundation for developing a wide range of therapeutic agents. nih.gov The future of drug discovery in this area is promising, with clear directions for identifying novel drug leads and clarifying their mechanisms of action.

Novel Drug Lead Discovery: The path forward involves the systematic application of emerging synthetic methodologies to create diverse libraries of novel 2,3,6-Trimethoxynaphthalene-1,4-dione analogues and other derivatives. By modifying the substituents on the naphthoquinone core, researchers can fine-tune the molecule's electronic properties and steric profile to enhance potency and selectivity against specific biological targets, such as those implicated in cancer or infectious diseases. researchgate.netmdpi.com The integration of artificial intelligence and machine learning algorithms will be crucial for accelerating this process, from predicting the bioactivity of virtual compounds to optimizing synthetic routes. This computational-experimental synergy will enable a more rational design approach, focusing resources on candidates with the highest probability of success.

Mechanistic Elucidation: A deeper understanding of how naphthoquinones exert their biological effects is essential for their clinical translation. The primary mechanism attributed to many naphthoquinones is their ability to undergo redox cycling, which generates reactive oxygen species (ROS) and induces oxidative stress in cells. While this is a known pathway, future research must dissect the nuanced effects of specific substitution patterns on this process. For a compound like 2,3,6-Trimethoxynaphthalene-1,4-dione, it would be critical to investigate how the three methoxy groups modulate its redox potential and subsequent ROS production. Beyond oxidative stress, studies are increasingly pointing to other mechanisms, including the direct inhibition of enzymes, interference with mitochondrial function, and modulation of critical cell signaling pathways. nih.gov Advanced chemical biology and proteomics approaches can be employed to identify the direct molecular targets of specific naphthoquinones, moving beyond general mechanisms to a precise understanding of their interactions within the cell. This detailed mechanistic insight will be vital for developing highly targeted therapies and overcoming challenges such as multidrug resistance. nih.gov

Q & A

Q. What are the optimal synthetic conditions for 2,3,6-Trimethoxynaphthalene-1,4-dione to maximize yield and purity?

Methodological Answer: The synthesis of methoxy-substituted naphthoquinones typically involves nucleophilic substitution or coupling reactions. For example, in analogous compounds like 2,3-dichloronaphthalene-1,4-dione derivatives, optimized conditions include:

- Catalyst systems : Use of palladium catalysts (e.g., [cinnamylPdCl]₂) with surfactants like sodium lauryl sulfate (SLS) to enhance selectivity for mono-substituted products .

- Reaction medium : Toluene with aqueous NaOH, enabling efficient coupling with amines or methoxy precursors.

- Purification : Column chromatography (silica gel) after removing byproducts like triethylammonium chloride .

Key variables : Reaction time (3–7 days), temperature (room temperature to 60°C), and molar ratios (1:1 for quinone:substituent precursor). For methoxy groups, methylating agents (e.g., dimethyl sulfate) under basic conditions may be required.

Q. Which analytical techniques are most reliable for characterizing 2,3,6-Trimethoxynaphthalene-1,4-dione’s structure and purity?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and substituent orientation. For example, a trimethoxy-naphthoquinone analog (C16H16O6) was characterized in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 4.68 Å, b = 12.66 Å, c = 23.34 Å .

- NMR spectroscopy : ¹H and ¹³C NMR confirm methoxy group integration and regiochemistry. For 2-methoxynaphthalene-1,4-dione, methoxy protons resonate at δ ~3.9–4.1 ppm in CDCl₃ .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 304.29 for C16H16O6) .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm.

Q. How should 2,3,6-Trimethoxynaphthalene-1,4-dione be stored to maintain stability during experiments?

Methodological Answer:

- Storage conditions : Ambient temperatures in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .

- Handling precautions : Use gloves (nitrile) and eye protection to avoid skin/eye irritation. Post-handling, wash with soap/water and dispose of waste via certified hazardous waste protocols .

- Stability monitoring : Regular HPLC or TLC checks for degradation (e.g., quinone reduction or demethylation).

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of methoxy group introduction in naphthoquinones?

Methodological Answer: Regioselectivity in methoxy substitution is influenced by:

- Electronic effects : Electron-deficient positions (e.g., C-2/C-3 in naphthoquinones) are more reactive toward nucleophilic attack. For example, hydroxylated naphthoquinones undergo electrophilic substitution at C-5/C-8 due to conjugation with the quinone carbonyl .

- Steric hindrance : Bulky substituents (e.g., allyl groups at C-3) direct methoxy groups to less hindered positions (C-5/C-6) .

- Catalytic systems : Palladium-mediated coupling in surfactant-toluene mixtures enhances selectivity for mono-methoxy products by stabilizing transition states .

Q. How can contradictions in biological activity data for methoxy-naphthoquinones be resolved?

Methodological Answer: Discrepancies often arise from:

- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) and confirm compound stability via UV-Vis spectroscopy .

- Assay interference : Quinones may redox-cycle in cell-based assays, generating false positives. Include controls with antioxidants (e.g., ascorbic acid) .

- Structural confirmation : Re-characterize compounds after biological testing to rule out degradation. For example, 2,3,6-trimethoxy derivatives may demethylate under acidic conditions, altering activity .

Q. What computational approaches predict the electronic properties of 2,3,6-Trimethoxynaphthalene-1,4-dione?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to model HOMO-LUMO gaps. For a trimethoxy analog, HOMO localizes on the methoxy-rich ring, while LUMO resides on the quinone core .

- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using crystal structures (PDB ID: 1OG5) .

- MD simulations : Assess solvation effects in aqueous/PBS buffers to correlate with experimental redox potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.